molecular formula C21H34N2O2 B15014484 N-hexyl-4-(octanoylamino)benzamide

N-hexyl-4-(octanoylamino)benzamide

Cat. No.: B15014484
M. Wt: 346.5 g/mol
InChI Key: LKZNJKJQADPGNC-UHFFFAOYSA-N
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Description

N-hexyl-4-(octanoylamino)benzamide is an organic compound with the molecular formula C21H34N2O2. It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by its hexyl and octanoylamino substituents attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4-(octanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and short reaction times .

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4-(octanoylamino)benzamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-hexyl-4-(octanoylamino)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-hexyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hexyl-4-(octanoylamino)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

N-hexyl-4-(octanoylamino)benzamide

InChI

InChI=1S/C21H34N2O2/c1-3-5-7-9-10-12-20(24)23-19-15-13-18(14-16-19)21(25)22-17-11-8-6-4-2/h13-16H,3-12,17H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

LKZNJKJQADPGNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCCCC

Origin of Product

United States

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